N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
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Overview
Description
N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a chemical compound with diverse applications in scientific research. This versatile material offers immense potential in drug discovery, catalysis, and molecular biology, making it a valuable asset for innovative studies.
Mechanism of Action
Target of Action
The primary target of N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is the DNA gyrase enzyme . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .
Mode of Action
This compound acts as an inhibitor of the DNA gyrase enzyme . By binding to this enzyme, it prevents the enzyme from introducing negative supercoils into the DNA, thereby inhibiting DNA replication and leading to bacterial cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria . By inhibiting the DNA gyrase enzyme, it disrupts the normal process of DNA replication, which is essential for bacterial growth and reproduction .
Result of Action
The inhibition of the DNA gyrase enzyme by this compound results in the disruption of DNA replication in bacteria . This leads to the inability of the bacteria to reproduce, resulting in bacterial cell death and a decrease in the bacterial population .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide typically involves the reaction of cyclopentylamine with a quinazoline derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, each with unique chemical and physical properties. These derivatives are valuable for further research and development in different scientific fields.
Scientific Research Applications
N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide include other quinazoline derivatives and cyclopentyl-substituted amides. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of a cyclopentyl group and a quinazoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-17(20-14-8-3-4-9-14)12-2-1-7-13-22-18(24)15-10-5-6-11-16(15)21-19(22)25/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPBPAXTWYDKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.